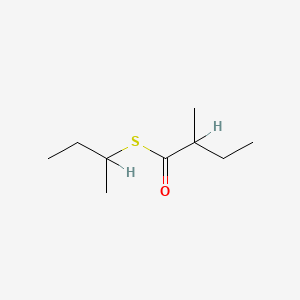
1-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone
Overview
Description
1-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclization and Derivative Formation
Research conducted by Cherbuliez et al. (1967) explored the reaction of 1-amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane with o-methoxycarbonylphenyl isothiocyanate. This process yielded specific tetrahydroquinazolin-4-ones, indicating potential applications in synthesizing heterocyclic compounds (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Synthesis of Isoflavones and N,O- and N,N-Heterocycles
A study by Moskvina, Shilin, & Khilya (2015) demonstrated the synthesis of isoflavones using 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone. The study provided insights into the potential use of these compounds in the formation of various heterocycles, including pyrazoles and pyrimidines (Moskvina, Shilin, & Khilya, 2015).
Radical Scavenging Activity
Al‐Sehemi & Irfan (2017) explored the radical scavenging activity of related phenolic compounds, including 1-(4-hydroxy-phenyl)-ethanone, using density functional theory. This research has implications for understanding the antioxidant properties of similar compounds (Al‐Sehemi & Irfan, 2017).
Optical Properties and Fluorophores
Khan, Asiri, & Aqlan (2016) synthesized a compound by reacting 4(dimethylamino) benzaldehyde with 1-(2-hydroxyphenyl) ethanone, studying its optical properties. This research contributes to the development of new materials with potential applications in optical sensors and probes (Khan, Asiri, & Aqlan, 2016).
Crystal Structure Analysis
A study by Rao, Cui, & Zheng (2014) on a new derivative of dehydroabietic acid, involving 1-(4-methoxyphenyl)ethanone, provides insights into the molecular structure of these compounds, which is crucial for understanding their chemical behavior and potential applications in material science (Rao, Cui, & Zheng, 2014).
Antimicrobial and Antioxidant Activities
Research by Malhotra et al. (2013) investigated the antimicrobial and antioxidant activities of certain derivatives of 1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. This demonstrates the potential of these compounds in pharmacological and biochemical applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)10-5-6-12(15-4)11(7-10)8-13(2)3/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIFNHFGHVTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355729 | |
| Record name | 1-(3-Dimethylaminomethyl-4-methoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505070-85-9 | |
| Record name | 1-(3-Dimethylaminomethyl-4-methoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)
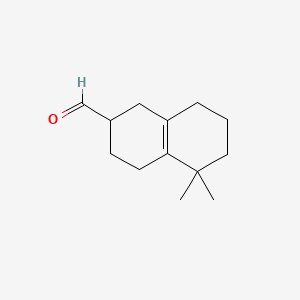

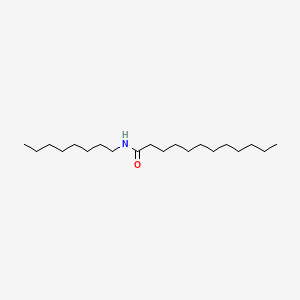
![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)
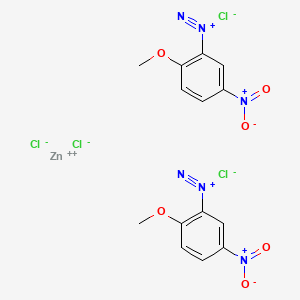

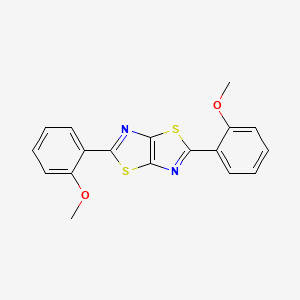
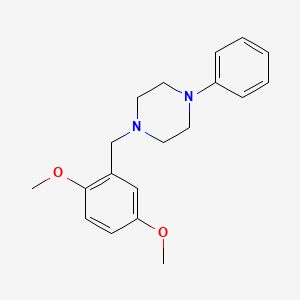
![2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester](/img/structure/B1617021.png)


